molecular formula C17H21N3O4S B2549835 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one CAS No. 460728-11-4

2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2549835
CAS No.: 460728-11-4
M. Wt: 363.43
InChI Key: JKLSALATUIIVNP-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,3,4-oxadiazole derivatives, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The structural core of this molecule includes:

  • A 3,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring, contributing electron-donating methoxy groups that may enhance solubility or modulate electronic properties.

Properties

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-22-13-8-12(9-14(10-13)23-2)16-18-19-17(24-16)25-11-15(21)20-6-4-3-5-7-20/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLSALATUIIVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a novel synthetic derivative that combines the bioactive moieties of oxadiazole and piperidine. This article reviews its biological activity based on recent studies, highlighting its pharmacological potential through various assays and molecular interactions.

Chemical Structure

The compound can be represented by the following structural formula:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been assessed through various experimental approaches, including in vitro assays to evaluate its antibacterial, antifungal, and enzyme inhibitory properties.

Antibacterial Activity

Studies indicate that the compound exhibits moderate to strong antibacterial activity against several bacterial strains. The following table summarizes the antibacterial efficacy against selected pathogens:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Salmonella typhi1532
Bacillus subtilis1816
Escherichia coli1264
Staphylococcus aureus10128

These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on key enzymes involved in various biological processes. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)50.2
Urease12.4

These findings indicate that the compound may have implications in treating conditions related to cholinergic dysfunction and urease-related infections.

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated promising results in both antibacterial and enzyme inhibition tests. The study utilized molecular docking simulations to elucidate the interactions of the compound with target enzymes, revealing key binding sites that contribute to its biological efficacy .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial cells and human enzymes. The oxadiazole moiety is known for its role in enhancing lipophilicity and facilitating membrane permeability, which may enhance its antibacterial properties. Additionally, the piperidine ring contributes to the overall stability and interaction profile of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Oxadiazole Ring Amine Moiety Molecular Formula Molecular Weight Notable Data/Use Reference
2-{[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 3,5-dimethoxyphenyl Piperidine C₁₇H₂₁N₃O₄S 371.43 g/mol N/A (hypothetical based on analogs)
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone 4,5-diphenyl Piperidine C₂₂H₂₂N₂O₂S 378.49 g/mol 99% synthesis yield reported
2-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one 3-methoxyphenyl 4-Phenylpiperazine C₂₁H₂₂N₄O₃S 410.49 g/mol Available (8 mg stock)
2-{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one 2-chlorophenyl Piperidine C₁₅H₁₇ClN₄O₂S 364.84 g/mol N/A
Oxadiazon 2,4-dichloro-5-(isopropoxy) tert-Butyl C₁₅H₁₈Cl₂N₂O₃ 345.22 g/mol Herbicide (pesticide use)

Key Structural and Functional Insights:

Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely enhances electron density compared to halogenated analogs (e.g., 2-chlorophenyl in ID C292-0107) or non-polar diphenyl derivatives . This could influence binding affinity in biological targets or photostability in agrochemical applications. Methoxy groups may improve solubility relative to chlorinated derivatives, as seen in oxadiazon, which uses a dichloro-isopropoxy substituent for herbicidal activity .

Amine Moiety Variations :

  • The piperidine group in the target compound provides a rigid, aliphatic amine compared to the 4-phenylpiperazine in the 3-methoxyphenyl analog. Piperazine derivatives often exhibit enhanced solubility and receptor-binding versatility but may introduce metabolic instability .

Synthetic Accessibility :

  • The diphenyl-oxazole analog (CAS 59716-73-3) achieves a 99% yield under optimized conditions, suggesting that similar protocols could be adapted for the target compound .

Biological Relevance: While the target compound lacks explicit bioactivity data, oxadiazole derivatives like oxadiazon and oxadiargyl demonstrate the importance of the oxadiazole core in agrochemicals, acting as inhibitors of protoporphyrinogen oxidase (PPO) .

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